Product packaging for Acetarsone diethylamine salt(Cat. No.:CAS No. 534-33-8)

Acetarsone diethylamine salt

Cat. No.: B14169386
CAS No.: 534-33-8
M. Wt: 348.23 g/mol
InChI Key: STEOHWLXOZVVIU-UHFFFAOYSA-N
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Description

Acetarsone diethylamine salt is an organoarsenic compound provided as a research chemical. The parent compound, Acetarsol (Acetarsone), is a pentavalent arsenical first discovered in 1921 and was historically used as an anti-infective agent . Its primary research value lies in its antiprotozoal and anthelmintic properties, which have been studied in the context of diseases such as intestinal amoebiasis and trichomoniasis . The proposed mechanism of action, though not fully characterized, is thought to involve the binding of the arsenic moiety to sulfhydryl (-SH) groups within parasitic proteins and enzymes . This interaction forms lethal arsenic-sulfur (As-S) bonds, disrupting critical metabolic pathways and leading to parasite death . One key enzyme system potentially inhibited by this mechanism is pyruvate dehydrogenase, which plays a pivotal role in cellular energy production . Furthermore, the arsenic content may induce cytotoxic effects through the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components . The formation of a diethylamine salt typically improves the aqueous solubility and may alter other physicochemical properties of the base compound, making it more suitable for various experimental applications . It is critical to note that this compound has been withdrawn from the pharmaceutical market due to concerns over arsenic toxicity, including potential hepatotoxicity, neurotoxicity, and ocular effects such as optic neuritis . The arsenic from this compound is excreted in urine and can approach toxic levels . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21AsN2O5 B14169386 Acetarsone diethylamine salt CAS No. 534-33-8

Properties

CAS No.

534-33-8

Molecular Formula

C12H21AsN2O5

Molecular Weight

348.23 g/mol

IUPAC Name

(3-acetamido-4-hydroxyphenyl)arsonic acid;N-ethylethanamine

InChI

InChI=1S/C8H10AsNO5.C4H11N/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;1-3-5-4-2/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);5H,3-4H2,1-2H3

InChI Key

STEOHWLXOZVVIU-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acetarsone Diethylamine Salt

Strategies for the Chemical Synthesis of Acetarsone Diethylamine (B46881) Salt

The synthesis of Acetarsone diethylamine salt is a prime example of applying fundamental chemical principles to modify the physicochemical properties of an organoarsenic compound. The primary strategy involves a straightforward acid-base reaction, which is a cornerstone of pharmaceutical salt formation, aimed at improving key parameters like solubility and stability.

The formation of this compound from its constituent precursors, Acetarsone and Diethylamine, proceeds via a classical acid-base neutralization reaction. Acetarsone, chemically known as 3-acetamido-4-hydroxyphenylarsonic acid, possesses two primary acidic centers: the phenolic hydroxyl (-OH) group and, more significantly, the arsonic acid [-AsO(OH)₂] moiety. The arsonic acid group is a diprotic acid, with its protons being considerably more acidic than the phenolic proton.

Diethylamine, (C₂H₅)₂NH, is a secondary amine that functions as a moderately strong Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom readily accepts a proton.

The reaction mechanism involves the transfer of a proton (H⁺) from one of the hydroxyl groups of the arsonic acid moiety of Acetarsone to the nitrogen atom of Diethylamine. This proton transfer results in the formation of two ionic species:

The Diethylammonium (B1227033) Cation: [(C₂H₅)₂NH₂]⁺

The Acetarsonate Anion: [C₈H₉AsNO₅]⁻

The resulting compound is an ionic salt held together by the electrostatic attraction between the positively charged diethylammonium cation and the negatively charged acetarsonate anion. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or water, where the reactants can be dissolved, and the resulting salt can either crystallize out upon cooling or be isolated by solvent evaporation.

Reaction Scheme: C₈H₁₀AsNO₅ (Acetarsone) + (C₂H₅)₂NH (Diethylamine) → [ (C₂H₅)₂NH₂ ]⁺ [ C₈H₉AsNO₅ ]⁻ (this compound)

The conversion of Acetarsone into its diethylamine salt is a strategic chemical modification designed to overcome the limitations associated with the parent compound, particularly its low aqueous solubility. This enhancement is rooted in fundamental physicochemical principles.

Stability and Handling: Salt formation often leads to the production of a stable, crystalline solid. Crystalline materials possess a well-defined, ordered, three-dimensional structure, which generally confers greater chemical and physical stability compared to amorphous forms. This crystalline nature makes the compound less susceptible to degradation from atmospheric moisture or oxidation. Furthermore, crystalline salts typically have consistent and reproducible properties, such as melting point and dissolution rate, which are critical for research and quality control. The improved handling characteristics of a free-flowing crystalline powder are also a significant advantage over a potentially less stable amorphous parent acid.

The table below summarizes the strategic goals of converting Acetarsone to its diethylamine salt.

Physicochemical Parameter ↕State in Parent Compound (Acetarsone) ↕State in Diethylamine Salt Form ↕Underlying Chemical Principle ↕
Aqueous SolubilityLowHighConversion from a neutral molecule to ionic species, enabling strong ion-dipole interactions with water.
Physical FormOften amorphous or poorly crystalline powderTypically a well-defined crystalline solidIonic bonding facilitates the formation of a stable, ordered crystal lattice.
Chemical StabilityModerate; susceptible to degradationEnhanced; less prone to oxidation/hydrolysisThe stable crystal lattice protects the molecule, reducing its exposure to atmospheric agents.
Handling PropertiesCan be difficult to handle consistentlyImproved; often free-flowing powderUniform particle size and crystallinity lead to better flowability and handling.

Advanced Derivatization Techniques for Bio-affecting Phenolic Arsenical Compounds

Beyond simple salt formation, the structural backbone of phenolic arsenicals like Acetarsone serves as a scaffold for advanced derivatization. These modifications aim to create novel chemical entities by altering specific functional groups to fine-tune their chemical properties.

The Acetarsone molecule offers several sites for chemical modification, primarily the phenolic hydroxyl group, the acetamido group, and the aromatic ring itself. Synthetic chemists can design and create a library of novel derivatives by targeting these sites.

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be converted into an ether or an ester. For instance, O-alkylation can be achieved by treating Acetarsone with an alkyl halide (e.g., methyl iodide) in the presence of a weak base (e.g., potassium carbonate) to yield the corresponding methoxy (B1213986) derivative (3-acetamido-4-methoxy-phenylarsonic acid). This modification removes the acidic phenolic proton and increases the lipophilicity of the molecule.

N-Deacetylation and Re-acylation: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the parent amine, 3-amino-4-hydroxyphenylarsonic acid. This primary amine can then be re-acylated with various acyl chlorides or anhydrides to introduce different alkyl or aryl side chains, thereby systematically altering the steric and electronic properties of that region of the molecule.

The table below outlines examples of such derivatization strategies.

Derivative Name/Class ↕Modification Site ↕Typical Reagents ↕Resulting Functional Group ↕
O-Alkyl Ether DerivativePhenolic Hydroxyl (-OH)Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkoxy (e.g., -OCH₃)
O-Acyl Ester DerivativePhenolic Hydroxyl (-OH)Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Ester (e.g., -OCOCH₃)
N-Propionyl DerivativeAcetamido (-NHCOCH₃)1. HCl (hydrolysis) 2. Propionyl chloridePropionamido (-NHCOCH₂CH₃)
Aromatic HalogenationAromatic Ring (C-H)N-Bromosuccinimide (NBS)Bromo substituent (-Br)

The choice of base used for salt formation with Acetarsone has a profound impact on the properties of the resulting salt. While simple amines like Diethylamine are effective, stronger, non-nucleophilic bases such as amidines can be used to create salts with distinct characteristics. A prominent example is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Synthesis with Diethylamine: As described, this is a simple proton transfer using a secondary amine base (pKa of conjugate acid ≈ 11). The reaction is readily reversible and yields a simple ammonium (B1175870) cation.

Synthesis with an Amidine (DBU): DBU is a significantly stronger base (pKa of conjugate acid ≈ 13.5) with a sterically hindered structure that makes it non-nucleophilic. Its reaction with Acetarsone leads to a more complete and irreversible deprotonation. The resulting cation, the DBUH⁺ (acetamidinium) ion, is larger, and its positive charge is delocalized over the two nitrogen atoms of the amidine system. This delocalization and steric bulk can lead to different crystal packing arrangements and solubility profiles compared to the diethylammonium salt.

The following table provides a comparative analysis of these two synthetic approaches to salt formation.

Parameter ↕Diethylamine Salt Synthesis ↕Acetamidinium (DBU) Salt Synthesis ↕
Base TypeSecondary Aliphatic AmineCyclic Amidine (non-nucleophilic)
Base StrengthModerate (pKa of conj. acid ≈ 11)Strong (pKa of conj. acid ≈ 13.5)
Cation FormedDiethylammonium [(C₂H₅)₂NH₂]⁺DBUH⁺ (Protonated DBU)
Cation CharacteristicsLocalized positive charge, small, flexibleDelocalized positive charge, large, rigid
Reaction ConditionsMild, often equimolar in a protic solventMild, highly efficient deprotonation
Potential Salt PropertiesSignificant increase in aqueous solubilityMay form unique crystal polymorphs; solubility can be high in both polar and some non-polar organic solvents.

Methodological Innovations in Organoarsenic Compound Synthesis

The synthesis of the core structure of Acetarsone and related phenylarsonic acids has evolved significantly from historical methods. Modern organometallic chemistry has introduced more efficient, selective, and versatile routes for the formation of the critical carbon-arsenic (C-As) bond.

Béchamp Reaction (Historical): The earliest method involved heating an aromatic amine (e.g., 3-amino-4-hydroxyphenol) with arsenic acid (H₃AsO₄). This reaction, while historically important, suffers from major drawbacks, including the need for very high temperatures, low yields, and a lack of regiochemical control, often producing mixtures of isomers.

Bart Reaction (Classical): A significant improvement was the Bart reaction. This method involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt. The diazonium salt is then reacted with an inorganic arsenite, such as sodium arsenite (NaAsO₂), typically in the presence of a copper salt catalyst. This method offers greater versatility and control compared to the Béchamp reaction and was a workhorse for the synthesis of many organoarsenic compounds.

Palladium-Catalyzed Cross-Coupling (Modern): Contemporary synthetic chemistry leverages the power of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, analogous to the well-known Suzuki or Stille couplings, provide a highly efficient and regioselective method for C-As bond formation. In a typical approach, an aryl halide or triflate (e.g., an iodinated Acetarsone precursor) is coupled with an arsenic nucleophile (e.g., As(OR)₃ or a similar species) in the presence of a palladium catalyst and a suitable ligand. This methodology offers excellent functional group tolerance, high yields, and precise control over the position of the arsonic acid group, making it the state-of-the-art approach for synthesizing complex organoarsenic structures.

This table compares the key features of these synthetic methodologies.

Method ↕Starting Materials ↕Key Conditions ↕Selectivity & Yield ↕
Béchamp ReactionAromatic Amine + Arsenic AcidHigh Temperature (150-200°C), neatLow yield, poor regioselectivity
Bart ReactionAromatic Diazonium Salt + Sodium ArseniteDiazotization (0-5°C), then Cu catalystModerate to good yield, good regioselectivity
Pd-Catalyzed CouplingAryl Halide/Triflate + Arsenic NucleophilePd catalyst (e.g., Pd(OAc)₂), ligand, baseHigh to excellent yield, excellent regioselectivity and functional group tolerance

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Acetarsone Diethylamine Salt

Computational Modeling Approaches for Predicting Biological Activities

In recent decades, computational or in silico methods have become indispensable tools in drug discovery, offering cost-effective and rapid alternatives to traditional experimental screening. mdpi.comnih.gov These approaches are used to build predictive models, screen virtual libraries of compounds, and guide the optimization of lead candidates. nih.govmdpi.com

Predictive modeling in QSAR involves creating a mathematical equation that links a molecule's structural properties (descriptors) to its biological activity. The process begins with a dataset of compounds with known activities. For a compound like acetarsone, this could involve its inhibitory action against a specific enzyme or parasite. For instance, studies on γ-butyrobetaine hydroxylase have shown that acetarsone can cause significant inhibition. researchgate.net

The development of a robust predictive model follows several key steps:

Data Set Selection: A diverse set of structurally related compounds with well-defined biological activity data is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. mdpi.com

These validated models can then be used to predict the efficacy of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

In silico tools are integral to modern rational drug design. mdpi.com Techniques like molecular docking simulate the interaction between a ligand (e.g., acetarsone) and its biological target, such as an enzyme's active site. researchgate.netresearchgate.net This helps to visualize binding modes and predict binding affinity.

The application of these tools in optimizing a compound like acetarsone would involve:

Virtual Screening: Screening large databases of compounds to identify those that are likely to bind to a specific biological target. mdpi.com

Lead Optimization: Modifying a known active compound (the "lead") to improve its potency and selectivity while minimizing potential off-target effects. numberanalytics.com

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for its development as a drug. nih.gov

A variety of software and web servers are available for these purposes, facilitating the drug design pipeline from hit identification to lead optimization. click2drug.org

Table 1: Examples of In Silico Tools for Drug Design and QSAR

Tool Category Example Software/Server Primary Application
Molecular Docking AutoDock, Glide Predicts binding modes and affinity of a ligand to a receptor. researchgate.netresearchgate.net
Pharmacophore Modeling Phase, Catalyst Identifies essential 3D features responsible for biological activity. click2drug.org
QSAR Model Building CODESSA™, MOE Develops mathematical models correlating structure with activity. oncodesign-services.comgoogle.com
ADMET Prediction FAF-Drugs, SwissADME Predicts pharmacokinetic and toxicity properties of molecules. researchgate.net

| Chemical Databases | ChEMBL, PubChem | Provides curated data on small molecules and their bioactivities. click2drug.orgnih.gov |

Analysis of Molecular Descriptors and Their Correlation with Biological Response

Molecular descriptors are the numerical values that quantify different aspects of a molecule's structure. In QSAR, the goal is to find a correlation between these descriptors and the observed biological response. This analysis helps to understand which structural features are critical for activity. nih.gov

The biological activity of Acetarsone is dictated by the specific arrangement of its functional groups on the phenylarsonic acid scaffold.

Arsonic Acid Group (-AsO(OH)₂): This is the defining feature of the molecule. Arsenic compounds, particularly trivalent arsenicals, are known to have a high affinity for sulfhydryl (thiol) groups found in proteins and enzymes. mdpi.comnih.gov While acetarsone contains pentavalent arsenic (As(V)), it can be reduced in vivo to the more reactive trivalent state (As(III)), which can then inhibit critical enzymes by binding to their cysteine residues. mdpi.com

Hydroxyl Group (-OH): The phenolic hydroxyl group can participate in hydrogen bonding with the biological target, potentially increasing binding affinity. Its position relative to the arsonic acid group is crucial for orienting the molecule within a receptor's binding site.

N-acetylamino Group (-NHCOCH₃): This group also influences the molecule's electronic properties and potential for hydrogen bonding. Studies on related organoarsenicals like roxarsone (B1679585) have shown that attached functional groups (like a nitro group) can undergo biotransformation (e.g., reduction to an amino group), significantly altering the compound's properties and interactions. science.gov

The interplay and spatial arrangement of these groups create a specific pharmacophore that is recognized by its biological target.

Key properties affected by salt formation include:

Solubility: Salt forms are generally more water-soluble than their corresponding free acid or base forms. Improved solubility can enhance dissolution rate and, consequently, bioavailability. google.com

Stability: The salt form may exhibit greater chemical and physical stability, leading to a longer shelf life.

Hygroscopicity: The tendency to absorb moisture from the air can be influenced by the salt form, which is an important consideration for manufacturing and storage.

The formation of the diethylamine (B46881) salt of acetarsol (B1665420) introduces an ionic interaction that modifies the crystal lattice structure and intermolecular forces compared to the free acid. While the biological activity is primarily driven by the acetarsol moiety, the diethylamine salt form ensures the compound has the appropriate physical properties to reach its target effectively. google.com

Table 2: General Comparison of Free Acid vs. Salt Form Properties

Property Free Acid Form (e.g., Acetarsol) Salt Form (e.g., Acetarsone Diethylamine Salt) Rationale
Aqueous Solubility Generally Lower Generally Higher Ionic nature of the salt enhances interaction with polar water molecules. google.com
Melting Point Variable Often higher and more defined Stronger ionic forces in the crystal lattice require more energy to overcome.
Chemical Stability May be susceptible to degradation Can be more stable Salt formation can protect labile functional groups.

| Bioavailability | Potentially limited by solubility | Can be improved | Higher solubility often leads to better absorption in the gastrointestinal tract. azolifesciences.com |

Advanced SAR Methodologies

While traditional SAR and 2D-QSAR provide valuable insights, advanced methodologies offer a more detailed and predictive understanding of molecular interactions. These methods are crucial for modern drug discovery. oncodesign-services.commdpi.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors. They analyze the 3D steric and electrostatic fields surrounding a set of aligned molecules to generate a highly predictive model. This provides a visual map indicating where structural modifications would be beneficial or detrimental to activity.

Fragment-Based Drug Design (FBDD): This approach identifies small molecular fragments that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound. This method efficiently explores chemical space and often produces leads with better physicochemical properties. numberanalytics.com

Machine Learning and AI: The application of artificial intelligence and machine learning algorithms is revolutionizing QSAR. These methods can identify complex, non-linear relationships in large datasets that may be missed by traditional statistical approaches, leading to more accurate predictive models. mdpi.com

These advanced techniques, by integrating structural biology, computational power, and chemical synthesis, accelerate the journey from an initial hit compound to a viable drug candidate. oncodesign-services.com

Table 3: Summary of Advanced SAR Methodologies

Methodology Description Key Advantage
3D-QSAR Correlates 3D molecular fields (steric, electrostatic) with biological activity. Provides a 3D visual guide for optimizing molecular structure.
Fragment-Based Design Uses small, low-affinity fragments as starting points for building potent ligands. High efficiency in exploring chemical space and generating novel leads. numberanalytics.com
Machine Learning Employs algorithms (e.g., neural networks, support vector machines) to model complex SAR. Can capture non-linear relationships and improve predictive accuracy for large datasets. mdpi.com

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features required for activity. | Useful for virtual screening and designing new scaffolds with desired activity. mdpi.com |

Table 4: Table of Compounds

Compound Name
Acetarsol
Acetarsone
This compound
Diethylamine
p-Aminobenzoic acid
Roxarsone
Cysteine

Integration of Machine Learning and Deep Learning in SAR Analysis

Modern toxicology is increasingly leveraging computational methods, including machine learning (ML) and deep learning (DL), to build predictive models for chemical toxicity. acs.org These advanced algorithms can analyze vast datasets to identify complex, non-linear relationships between chemical structures and their biological activities, which may not be apparent through traditional SAR analysis. researchgate.netacs.org

The process typically involves transforming chemical structures into machine-readable formats, such as molecular descriptors or fingerprints. acs.org These numerical representations are then used as input features to train ML models. Common algorithms used in this field include Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks. iwaponline.commdpi.com For instance, studies on arsenic contamination in groundwater have successfully used ML models like Random Forest and deep neural networks to predict arsenic levels based on physicochemical parameters, achieving high accuracy. iwaponline.commdpi.com One such study reported a Random Forest model with an accuracy of 92.30% in classifying arsenic contamination levels. iwaponline.com

While these powerful computational tools are widely applied in toxicology and environmental science, specific studies employing machine learning or deep learning to analyze the structure-activity relationships of this compound are not prominent in publicly available research. However, the methodologies are well-established and could be applied to this and related organoarsenic compounds to predict their biological interactions and potential toxicity.

Table 1: Illustrative Application of Machine Learning Models in Toxicological Assessment

Model TypeGeneral Application in ToxicologyPotential Application for this compound SARReference
Random Forest (RF) Classification and regression tasks, such as predicting toxicity classes or contaminant levels. iwaponline.comPredicting the biological activity class based on structural descriptors. iwaponline.com
Deep Neural Networks (DNN) Modeling complex, non-linear structure-activity relationships from large chemical datasets. mdpi.commdpi.comElucidating complex relationships between molecular features and protein binding affinity. mdpi.com
Support Vector Machine (SVM) Classification problems, such as distinguishing between toxic and non-toxic compounds. mdpi.comClassifying structural analogues based on their potential for a specific biological interaction. mdpi.com
Gradient Boosting (GBR) Building highly accurate predictive models by combining multiple weak learners, often decision trees. mdpi.comDeveloping a quantitative model (QSAR) to predict the potency of derivatives. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. nih.govnih.gov Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the active site or other regions of a protein. nih.gov MD simulations then provide insights into the dynamic behavior of the ligand-protein complex over time, revealing information about its stability and the conformational changes that may occur upon binding. nih.gov

These methods are crucial for elucidating mechanisms of action. For example, in silico docking studies have been performed on other arsenic-containing species, such as arsenite, to understand their transport and efflux from cells. One study investigated the docking of arsenite and its glutathione (B108866) complexes with transport proteins like Aquaporin-9 and the Multidrug Resistance-Associated Protein 1 (ABCC1). nih.gov The results provided insights into the binding modes and suggested that these proteins are involved in cellular protection against arsenic. nih.gov

While direct molecular docking or dynamics simulation studies specifically featuring this compound are not extensively documented in the reviewed literature, the methodology is directly applicable. Such studies would involve docking this compound into the active sites of relevant target proteins to hypothesize its mechanism of interaction. Subsequent MD simulations could then validate the stability of these predicted interactions and characterize the structural dynamics of the complex. nih.gov

Table 2: Example of Molecular Docking Insights for an Arsenic Compound (Based on a study of arsenite and its complexes)

LigandProtein TargetDocking Software/AlgorithmKey FindingReference
ArseniteAquaporin-9PatchDock (Geometry-based)Provided insights into the binding mode for the arsenic species, suggesting a mechanism for cellular efflux. nih.gov
Arsenite-Glutathione Complex (As(GS)₂)ABCC1PatchDock (Geometry-based)Revealed that the complex is a substrate for the transporter, indicating a pathway for detoxification. nih.gov
SeleniteAquaporin-9PatchDock (Geometry-based)Explored the binding potential of selenium-based complexes in relation to arsenic transport. nih.gov

Analytical Methodologies for Acetarsone Diethylamine Salt Characterization and Quantification

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating Acetarsone Diethylamine (B46881) Salt from impurities, degradation products, or other components in a mixture, and for its precise quantification.

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. Due to the salt-like nature and low volatility of Acetarsone Diethylamine Salt, direct analysis by GC is not feasible. The high temperatures required for volatilization would lead to decomposition of the compound. Therefore, GC is generally not the preferred method for the analysis of phenylarsonic acid derivatives. mpi.govt.nz

However, GC could be employed for specific applications, such as the analysis of volatile impurities or degradation products that might be present in a sample of this compound. For instance, if there were concerns about residual volatile organic solvents from the manufacturing process, headspace GC could be used for their detection and quantification. Additionally, in metabolic studies involving the microbial transformation of organoarsenic compounds, GC has been used to analyze volatile byproducts like methane. scispace.com For the analysis of the Acetarsone moiety itself by GC, a derivatization step to convert it into a more volatile and thermally stable compound would be necessary, but this adds complexity to the analytical procedure and is generally avoided in favor of liquid chromatography techniques. mpi.govt.nz

High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. It is the method of choice for purity testing, stability studies, and quantification in various sample matrices. uprm.eduuprm.eduacs.org

Several HPLC methods have been developed for the analysis of Acetarsone and related organoarsenic compounds. uprm.edursc.org A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape and retention for the ionic Acetarsone, ion-pairing agents can be added to the mobile phase. uprm.eduuprm.edu For example, a method for the analysis of Acetarsone, p-arsanilic acid, and roxarsone (B1679585) utilized an ion-pairing HPLC (IP-HPLC) approach with a mobile phase consisting of methyl-tributyl ammonium (B1175870) hydroxide (B78521) and methanol (B129727). uprm.edu

Detection in HPLC can be achieved using various detectors. A diode array detector (DAD) can provide UV spectra of the eluting peaks, which aids in peak identification and purity assessment. More advanced detection methods involve coupling the HPLC system to a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (LC-ICP-MS). uni-regensburg.deacs.org LC-ICP-MS is particularly powerful for arsenic-containing compounds as it provides highly sensitive and element-specific detection of arsenic, allowing for the quantification of different arsenic species in complex samples like chicken litter. acs.org LC-ESI-MS/MS provides molecular-level information, enabling the identification of metabolites and degradation products. uni-regensburg.deacs.org

A typical HPLC method for the quantification of Acetarsone would involve the following parameters:

Table 3: Example HPLC Method Parameters for Acetarsone Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., with an ion-pairing agent) and an organic modifier (e.g., methanol or acetonitrile) uprm.eduuprm.edu
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 10 - 50 µL
Detector Diode Array Detector (DAD) at a wavelength of maximum absorbance, or Mass Spectrometry (ICP-MS or ESI-MS) uprm.eduacs.org
Quantification External standard calibration curve

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state properties of crystalline materials. For this compound, which is a solid, XRD is crucial for determining its crystal structure, identifying its crystalline form (polymorphism), and assessing its crystallinity. A thesis has specifically reported on the application of powder X-ray diffraction for the crystal structure solution of Acetarsone. bham.ac.uk

Powder X-ray Diffraction (PXRD) is used to generate a diffraction pattern that is unique to a specific crystalline solid. This pattern is a fingerprint that can be used for identification and to distinguish between different polymorphic forms or solvates, which can have different physical properties such as solubility and stability. The PXRD pattern of a new batch of this compound can be compared to a reference pattern to ensure consistency of the solid form.

For a more detailed structural analysis, single-crystal X-ray diffraction would be the ideal technique. This method involves growing a suitable single crystal of the compound and irradiating it with X-rays. The resulting diffraction data can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the diethylammonium (B1227033) cation and the Acetarsone anion. unica.itrsc.org This information is invaluable for understanding the physical properties of the solid and for confirming the ionic nature of the salt.

Regulatory Science and Historical Pharmaceutical Development Context of Arsenical Compounds

Evolution of Regulatory Frameworks Governing Arsenical-Based Medicaments

The regulation of arsenical-based medicaments has evolved significantly, mirroring the broader development of drug safety laws. Initially, the sale and use of arsenic were largely unrestricted, leading to concerns over accidental and deliberate poisonings.

Early legislative efforts focused on controlling access to arsenic as a poison. In the United Kingdom, the Arsenic Act of 1851 was a landmark piece of legislation that mandated the registration of sales, required that the buyer be known to the seller, and stipulated that arsenic be colored to prevent accidental ingestion. pharmaceutical-journal.comwikipedia.org This early law, however, did not establish a clear definition of a pharmacist or broadly regulate medicinal substances. wikipedia.org In the United States, early concerns about drug quality led to the Import Drugs Act of 1848, which aimed to stop the dumping of counterfeit and contaminated drugs. nih.gov By the late 19th century, states like Massachusetts began implementing their own laws requiring the documentation of arsenic sales and the labeling of products as "poison". historic-deerfield.org

The 20th century saw the advent of more comprehensive federal oversight. The development of organic arsenicals like Salvarsan (arsphenamine) at the beginning of the century marked a new era of chemotherapy. wikipedia.orgnih.govbritannica.com These complex new drugs required a level of standardization and control that was previously nonexistent. The tragic Elixir Sulfanilamide incident of 1937, although not involving an arsenical, was a critical catalyst for the passage of the 1938 Federal Food, Drug, and Cosmetic (FD&C) Act in the United States. This act mandated that new drugs be proven safe before marketing.

Later in the 20th century and into the 21st, regulatory agencies like the U.S. Food and Drug Administration (FDA) continued to refine their approach to arsenicals. This has involved a delicate balance of risk and benefit. For instance, while many arsenical preparations were phased out, arsenic trioxide received FDA approval in 2000 for the treatment of acute promyelocytic leukemia (APL), a rare form of cancer. wikipedia.orgonclive.comtargetedonc.comashpublications.orglls.orgjmvh.org This approval was granted under the orphan drug program, which provides incentives for the development of treatments for rare diseases. onclive.comtargetedonc.com The approval was initially for patients who had relapsed or were refractory to other treatments, but its indication was later expanded. onclive.comtargetedonc.comashpublications.orgtevapharm.com

In contrast, the use of arsenic-based drugs in animal feed to promote growth and prevent disease came under increasing scrutiny due to concerns about the potential for inorganic arsenic, a known carcinogen, to enter the food supply. fooddive.comfoodsafetynews.comconsumerreports.orgnih.gov This led to the FDA's withdrawal of approvals for most arsenic-based animal drugs, including roxarsone (B1679585), arsanilic acid, and carbarsone, culminating in the discontinuation of the last remaining drug, nitarsone (B135203), in 2015. fooddive.comfoodsafetynews.comconsumerreports.orgcenterforfoodsafety.orgfda.govjhu.edu

Regulatory frameworks outside the U.S. also reflect a cautious approach. For example, "Acetarsone diethylamine (B46881) salt," when intended for injection, is listed as a scheduled substance in South Africa, indicating it is subject to specific controls. uaipit.comictpolicyafrica.orgsaflii.org

The table below illustrates key milestones in the regulatory history of arsenical compounds.

Interactive Data Table: Regulatory Milestones for Arsenical Compounds
Year Milestone Significance
1851 UK Arsenic Act One of the first laws to regulate the sale of a specific poison, requiring record-keeping and coloring of arsenic. pharmaceutical-journal.comwikipedia.org
1906 US Pure Food and Drugs Act Prohibited adulterated and misbranded food and drugs in interstate commerce, laying the groundwork for the FDA.
1910 Introduction of Salvarsan (Arsphenamine) The first effective treatment for syphilis, highlighting the need for drug standardization and control. wikipedia.orgnih.govbritannica.com
1938 US Federal Food, Drug, and Cosmetic Act Mandated pre-market safety approval for new drugs.
2000 FDA Approval of Arsenic Trioxide (Trisenox) Approved for treating relapsed or refractory acute promyelocytic leukemia, demonstrating a risk-benefit approach for serious diseases. wikipedia.orgonclive.comtargetedonc.comashpublications.orglls.orgjmvh.org
2011-2015 Withdrawal of Arsenic-Based Animal Drugs The FDA oversaw the voluntary withdrawal of roxarsone and the eventual discontinuation of nitarsone from animal feed due to public health concerns about inorganic arsenic in poultry. fooddive.comfoodsafetynews.comconsumerreports.orgcenterforfoodsafety.orgfda.govjhu.edu
2018 Expanded FDA Approval of Arsenic Trioxide Approved in combination with tretinoin (B1684217) as a first-line treatment for low-risk acute promyelocytic leukemia. onclive.comtargetedonc.comashpublications.orgtevapharm.com

Academic Review of Drug Lifecycle: Discovery, Introduction, and Market Withdrawal

The lifecycle of arsenical drugs—from discovery and market introduction to eventual withdrawal—provides a clear illustration of the progress of pharmaceutical science and the rising standards for drug safety and efficacy.

Discovery and Introduction:

The medicinal use of arsenic dates back centuries, with inorganic forms like Fowler's solution (potassium arsenite) being introduced in the late 18th century for a wide range of ailments, including malaria and leukemia. nih.govwikipedia.orgnih.govresearchgate.netwikipedia.org However, its high toxicity limited its utility. wikipedia.orgnih.govresearchgate.net

The turn of the 20th century marked a paradigm shift with the work of Paul Ehrlich, who sought a "magic bullet" that could target a pathogen without harming the host. wikipedia.orgwikipedia.org His systematic research led to the synthesis of arsphenamine (B1667614) in 1907, the 606th compound tested in his lab. wikipedia.orgresearchgate.net Marketed as Salvarsan in 1910, it became the first truly effective treatment for syphilis and heralded the age of chemotherapy. wikipedia.orgnih.govbritannica.com Despite its efficacy, Salvarsan was difficult to administer and had significant side effects. wikipedia.org This led to the development of more soluble and less toxic derivatives like Neosalvarsan.

Following this, other organic arsenicals were developed. Acetarsol (B1665420) (also known as Stovarsol) was discovered in 1921 by Ernest Fourneau at the Pasteur Institute. patsnap.comwikipedia.org It was used to treat infections like amoebiasis and syphilis. patsnap.comscielo.br The diethylamine salt of acetarsone was available for injection. uaipit.comictpolicyafrica.orgsaflii.org For a time, arsenicals were a mainstay in the fight against various infectious diseases, including tuberculosis. jmvh.org

Market Withdrawal:

The decline of arsenical drugs began with the discovery of penicillin in the 1940s. nih.gov Antibiotics offered a much safer and more effective alternative for treating bacterial infections like syphilis, leading to the gradual obsolescence of drugs like Salvarsan and Acetarsol. nih.govscielo.br Acetarsol was officially withdrawn from the market in 1997. wikipedia.org The use of Fowler's solution also ceased due to its recognized carcinogenicity and other toxic effects. wikipedia.org

In a different context, the use of organic arsenicals in animal feed, such as roxarsone and nitarsone, which began in the 1940s, was phased out in the 2010s. centerforfoodsafety.orgfda.gov This withdrawal was not due to a lack of efficacy but because of mounting evidence that organic arsenic could convert to its more toxic, inorganic form in animal tissues, posing a risk to human consumers. foodsafetynews.comconsumerreports.orgnih.gov The FDA facilitated the voluntary withdrawal of these drugs by the manufacturers. foodsafetynews.comcenterforfoodsafety.orgfda.gov

The lifecycle of these compounds is summarized in the table below.

Interactive Data Table: Lifecycle of Key Arsenical Drugs
Drug Discovery/Introduction Primary Use Withdrawal Reason for Withdrawal
Fowler's Solution (Potassium Arsenite) Introduced in 1786 by Thomas Fowler. nih.govwikipedia.org Tonic, malaria, leukemia. wikipedia.orgnih.govwikipedia.org Fell out of use in the mid-20th century. High toxicity and carcinogenicity. wikipedia.org
Salvarsan (Arsphenamine) Synthesized in 1907 by Ehrlich's lab; introduced in 1910. wikipedia.orgwikipedia.orgresearchgate.net Syphilis. wikipedia.orgnih.govbritannica.com Largely replaced by penicillin in the 1940s. nih.gov Superior safety and efficacy of antibiotics.
Acetarsol (Stovarsol) / Acetarsone Diethylamine Salt Discovered in 1921 by Ernest Fourneau. patsnap.comwikipedia.org Amoebiasis, syphilis. patsnap.comscielo.br Withdrawn from the market in 1997. wikipedia.org Availability of safer and more effective alternatives.
Roxarsone (in animal feed) Used since the 1940s. centerforfoodsafety.org Growth promotion and disease prevention in poultry. Voluntarily withdrawn in 2011, approvals formally withdrawn later. consumerreports.orgfda.govjhu.edu Public health concerns over inorganic arsenic in meat. foodsafetynews.comconsumerreports.orgnih.gov
Arsenic Trioxide (Trisenox) Re-emerged in the 1970s from traditional Chinese medicine; FDA approved in 2000. nih.govjmvh.org Acute Promyelocytic Leukemia (APL). onclive.comtargetedonc.comlls.org Still in use. Effective cancer therapy where benefits outweigh risks.

Analysis of Public Health Policy Implications Related to Arsenical Chemotherapeutics

The history of arsenical chemotherapeutics offers critical lessons for public health policy, primarily centered on the principle of risk-benefit assessment. Policies governing these compounds have had to navigate their dual nature as both life-saving drugs and potent toxins.

The decision to approve arsenic trioxide for APL is a clear example of a successful risk-benefit calculation. onclive.comtargetedonc.comashpublications.orglls.orgjmvh.orgtevapharm.com For a patient with a life-threatening cancer, the potential toxicities of arsenic trioxide are acceptable when weighed against its proven efficacy in achieving remission. ashpublications.org This policy is supported by the fact that its use is highly controlled within specific medical contexts and for a well-defined patient population. lls.org The initial approval for relapsed patients and later expansion to first-line therapy for low-risk APL illustrates a data-driven evolution of policy based on accumulating evidence of safety and effectiveness. onclive.comtargetedonc.comashpublications.org

Conversely, the policy shift that led to the removal of arsenicals from animal feed demonstrates a precautionary approach to public health. foodsafetynews.comconsumerreports.orgcenterforfoodsafety.orgfda.gov While the immediate risk to any single consumer from the low levels of arsenic in poultry was likely small, the potential for widespread, chronic exposure to a known carcinogen across the entire population was a significant concern. nih.gov The policy decision was influenced by studies showing that organic arsenic in the drugs could convert to the more dangerous inorganic form. foodsafetynews.comconsumerreports.org The voluntary withdrawal by manufacturers, prompted by FDA engagement and public pressure, highlights a successful interplay between regulatory oversight, industry responsibility, and public health advocacy. consumerreports.orgcenterforfoodsafety.org

These cases underscore a fundamental public health principle: the acceptable level of risk is highly dependent on the context. A high level of risk may be tolerated for a life-saving drug administered to a small number of seriously ill patients, while a much lower level of risk is deemed unacceptable for a substance with marginal benefits that is introduced into the general food supply.

Furthermore, the global perspective on arsenic regulation reveals differing national priorities and approaches. The continued use of arsenic in some traditional medicines, for instance, poses an ongoing public health challenge that requires careful evaluation and regulation to ensure proper dosing and preparation to minimize toxicity. nih.gov The World Health Organization (WHO) has established a provisional guideline value for arsenic in drinking water, acknowledging the practical challenges of its removal while emphasizing the need to keep concentrations as low as reasonably possible. who.int This reflects a pragmatic public health policy aimed at mitigating the most severe risks in highly contaminated regions while working towards a long-term goal of safer water supplies for all. who.int

The legacy of arsenical compounds in medicine thus provides a rich and complex set of case studies that continue to inform public health policy and the regulatory science that underpins it.

Q & A

Q. What are the key metabolic pathways and toxicological profiles of Acetarsone diethylamine salt in biological systems?

Acetarsone is metabolized via reduction and acetylation pathways. Studies show that Roxarsone (a precursor) is reduced to 3-amino-4-hydroxybenzenearsonic acid (AHBA) under anaerobic conditions, which is then N-acetylated to form Acetarsone. Toxicity assays in rodent models indicate Acetarsone has threefold higher toxicity than Roxarsone . Researchers should employ in vitro enzymatic assays (e.g., using human N-acetyltransferase 1) to study acetylation kinetics and compare toxicity using standardized models like LD50 determinations (e.g., 180 mg/kg i.v. in mice) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with a C-18 column and UV detection at 290 nm is effective. Mobile phases of 17 mM ammonium acetate (pH 6.0) achieve retention times of 3.2–3.5 minutes for Acetarsone and its metabolites. Sample preparation should include centrifugal filtration to remove serum proteins and 5× concentration of basolateral media for low-abundance analytes .

Q. How does this compound interact with regulatory frameworks for controlled substances?

The compound is classified as a Schedule 4 substance when intended for injection, requiring compliance with strict handling and documentation protocols. Researchers must adhere to institutional biosafety guidelines and verify local regulations (e.g., South Africa’s Medicines Act) before designing studies involving administration routes other than oral .

Advanced Research Questions

Q. How can experimental designs address contradictions in Acetarsone’s proliferative effects across cell models?

While Acetarsone shows minimal proliferative effects in Caco-2 cells, its metabolite AHBA significantly increases S-phase progression. To resolve discrepancies:

  • Use synchronized cell cultures and flow cytometry (propidium iodide staining) to quantify cell cycle distribution .
  • Compare results across epithelial (e.g., Caco-2) and non-epithelial lines to assess tissue-specific responses .
  • Validate findings with dose-response curves (0.2–10 µM) and extended exposure periods (16–24 hours) .

Q. What methodologies optimize the study of Acetarsone’s epithelial permeability and systemic bioavailability?

Transwell assays with collagen-coated membranes and electrical resistance measurements (target: 170 Ω) are critical. Key steps:

  • Dose apical chambers with 10 µM Acetarsone and collect basolateral media at 12–48 hours.
  • Concentrate samples 5× before HPLC analysis to detect low permeation rates (e.g., 6% for AHBA vs. near-complete penetration for Acetarsone) .
  • Normalize data to control wells to account for background interference .

Q. How can researchers reconcile conflicting toxicity data between rodent models and in vitro systems?

  • Perform interspecies comparisons using primary hepatocytes or organoids to assess metabolic differences.
  • Integrate toxicogenomic approaches (e.g., RNA sequencing) to identify arsenic-responsive pathways.
  • Cross-reference LD50 values (e.g., 4 mg/kg oral in mice) with in vitro IC50 data to calibrate dosing regimens .

Methodological Recommendations

  • Cell Cycle Analysis : Use flow cytometry with ModFit-LT software for S-phase quantification .
  • Regulatory Compliance : Document substance handling per Schedule 4 requirements and submit protocols for ethical review .
  • Data Validation : Apply coefficient of variation (CV) analysis to ensure replicate consistency in toxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.